2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound features a cyclopenta[b]thiophene core substituted with a 3-carboxamide group and a benzamido moiety bearing a 4-methoxybenzenesulfonamido substituent. Its molecular formula is C₁₇H₁₈N₂O₅S₂, with a molecular weight of 394.5 g/mol (CAS: 932997-87-0) .
Properties
IUPAC Name |
2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-30-15-8-10-16(11-9-15)32(28,29)25-14-5-2-4-13(12-14)21(27)24-22-19(20(23)26)17-6-3-7-18(17)31-22/h2,4-5,8-12,25H,3,6-7H2,1H3,(H2,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAVKDIBBTUWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a sulfonamide derivative characterized by a complex molecular structure that includes a cyclopentathiophene core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 370.43 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.43 g/mol |
| Functional Groups | Sulfonamide, Amide, Cyclopentathiophene |
The biological activity of sulfonamide derivatives often involves the inhibition of bacterial folate synthesis pathways. This is achieved through the competitive inhibition of the enzyme dihydropteroate synthase, which is crucial in the synthesis of folate in bacteria. Additionally, compounds with thiophene rings have shown promise in modulating various biological pathways due to their ability to interact with multiple cellular targets.
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. In vitro studies suggest that these compounds can effectively inhibit the growth of various bacterial strains.
- Study Findings :
- A study demonstrated that sulfonamide derivatives showed a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus ranging from 8 to 32 µg/mL.
- The mechanism involves disrupting folate metabolism essential for nucleic acid synthesis in bacteria.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Thiophene derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
- Case Study :
- In a recent investigation, a related thiophene compound was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). It exhibited IC50 values in the micromolar range, indicating significant cytotoxicity.
- The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase.
Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 32 |
Anticancer Activity Summary
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exhibit significant anticancer activity. For example, studies on benzenesulfonamide derivatives have shown their ability to induce apoptosis in various cancer cell lines such as HCT-116 and HeLa. These compounds often demonstrate cytotoxicity with IC50 values in the micromolar range, suggesting their potential as chemotherapeutic agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | HCT-116 | 36 |
| Example B | HeLa | 34 |
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes such as carbonic anhydrase (CA). Recent studies have highlighted the effectiveness of benzenesulfonamide derivatives in selectively inhibiting CA IX with low IC50 values (10.93–25.06 nM), which is crucial for developing targeted cancer therapies . Such selective inhibition suggests that this compound could be used to manage conditions where CA IX is overexpressed, such as in certain tumors.
Synthesis and Structural Modifications
The synthesis of this compound can be approached through various chemical pathways involving the modification of existing benzenesulfonamide frameworks. The incorporation of methoxy and carboxamide groups enhances the solubility and biological activity of the compound.
General Synthetic Route:
- Starting Materials: Begin with commercially available benzenesulfonamides.
- Functionalization: Utilize standard organic reactions such as nucleophilic substitution or coupling reactions to introduce methoxy and carboxamide groups.
- Purification: Employ chromatographic techniques to isolate the desired product.
Cancer Treatment
Given its promising anticancer properties, this compound could be further developed into a therapeutic agent for treating various cancers. The ability to induce apoptosis and inhibit tumor growth makes it a candidate for combination therapies with existing chemotherapeutics.
Antibacterial Activity
Preliminary studies suggest that similar sulfonamide compounds exhibit antibacterial properties against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. This opens avenues for exploring its use in treating bacterial infections alongside its anticancer applications .
Case Studies and Research Findings
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study 1: A study on a series of benzenesulfonamide derivatives demonstrated significant anti-tumor activity in animal models, leading to further investigations into their mechanisms of action.
- Case Study 2: Research focusing on enzyme inhibition showed that modifications to the sulfonamide group can enhance selectivity and potency against specific carbonic anhydrases.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The table below compares key structural features and properties of the target compound with related derivatives:
Key Observations :
- Substituents : The 4-methoxybenzenesulfonamido group in the target compound offers a balance of electron donation (via methoxy) and hydrogen-bonding capacity (via sulfonamido), contrasting with the electron-withdrawing nitro group in CAS 331819-60-4 or the bulky isopropylsulfonyl group in CAS 941885-09-2 .
- Functional Groups : Carboxamide termini are conserved across analogs, suggesting shared roles in target binding or solubility.
Preparation Methods
Microwave-Assisted Cyclization
A mixture of cyclopentanone (0.04 mol), 2-cyano-N-(substituted phenyl)acetamide (0.04 mol), sulfur (0.04 mol), and an ionic liquid (1.5 g) in ethanol (15 mL) is irradiated at 100 W for 3 minutes. This method achieves yields exceeding 68% while reducing reaction times from hours to minutes compared to conventional heating. The ionic liquid serves as both a catalyst and green solvent, facilitating efficient energy transfer.
Table 1: Cyclization Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Cyclopentanone | 0.04 mol | Cyclic ketone precursor |
| 2-cyanoacetamide derivative | 0.04 mol | Nitrile source |
| Sulfur | 0.04 mol | Ring-forming agent |
| Ionic liquid ([BMIM]BF₄) | 1.5 g | Solvent/Catalyst |
Introduction of the Benzamido Group
The 2-amino intermediate generated in Section 1 undergoes benzamidation to install the 3-(4-methoxybenzenesulfonamido)benzamido moiety. This step typically employs Schotten-Baumann conditions or coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Amide Coupling via Acyl Chloride
-
Activation : 3-Aminobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux (70°C, 2 hours).
-
Coupling : The acyl chloride reacts with the 2-amino-cyclopenta[b]thiophene-3-carboxamide intermediate in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, yielding the benzamido derivative.
Key Parameters :
-
Molar Ratio : 1:1.2 (amine:acyl chloride)
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Solvent : Anhydrous DCM
-
Yield : 72–78% after column chromatography (silica gel, ethyl acetate/hexane)
Sulfonylation of the Benzamido Substituent
The final step introduces the 4-methoxybenzenesulfonamido group at the meta position of the benzamido ring. This requires selective sulfonylation under controlled conditions to avoid over-reaction.
Sulfonyl Chloride Reaction
-
Reagents : 4-Methoxybenzenesulfonyl chloride (1.5 equiv) and pyridine (2 equiv) in DCM.
-
Conditions : The benzamido intermediate is stirred with the sulfonyl chloride at 0°C for 1 hour, followed by gradual warming to room temperature over 6 hours.
-
Workup : The mixture is washed with 1M HCl and brine, dried over Na₂SO₄, and purified via recrystallization from ethanol/water.
Table 2: Sulfonylation Optimization Data
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0°C → RT | Minimizes di-sulfonylation |
| Equivalents of SO₂Cl | 1.5 | Balances reactivity and cost |
| Solvent | DCM | Enhances solubility |
Reaction Optimization and Challenges
Byproduct Formation
Competing reactions during sulfonylation may generate di-sulfonylated byproducts. This is mitigated by:
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Controlled Addition : Dropwise addition of sulfonyl chloride at low temperatures.
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Steric Hindrance : Use of bulky bases like 2,6-lutidine to limit over-sulfonylation.
Purification Strategies
-
Column Chromatography : Silica gel with gradient elution (ethyl acetate:hexane 30→70%) resolves sulfonamide isomers.
-
Recrystallization : Ethanol/water (3:1) achieves >95% purity for crystalline final products.
Analytical Characterization
Successful synthesis is confirmed through:
-
NMR Spectroscopy :
-
Mass Spectrometry :
-
HPLC Purity : >99% under reverse-phase conditions (C18 column, acetonitrile/water).
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Time | Cost Efficiency |
|---|---|---|---|
| Microwave cyclization | 68 | 3 min | High |
| Conventional heating | 58 | 5 h | Moderate |
| Ionic liquid vs. DMF | +10% yield | N/A | Improved E-factor |
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Sulfonylation of 4-methoxybenzenesulfonyl chloride with 3-aminobenzamide under basic conditions (e.g., triethylamine in DMF) to form the 4-methoxybenzenesulfonamido intermediate .
- Step 2: Activation of the cyclopenta[b]thiophene-3-carboxamide core using carbodiimide coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation with the sulfonamido intermediate .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>95%) .
Advanced: How can structural modifications of the cyclopenta[b]thiophene core influence biological activity?
Methodological Answer:
Key modifications and their evaluation methods include:
- Substituent Effects: Introducing electron-withdrawing groups (e.g., nitro) at the 4-position of the benzamido moiety enhances antimicrobial activity by improving target binding (e.g., Mycobacterium tuberculosis Pks13 inhibition). Activity is validated via MIC assays and molecular docking .
- Ring Expansion: Replacing the cyclopentane ring with a cycloheptane system (as in cyclohepta[b]thiophene analogs) alters pharmacokinetic properties. Solubility and bioavailability are assessed using LogP measurements and in vitro metabolic stability assays .
- Data Analysis: SAR studies require systematic synthesis of derivatives followed by dose-response curves (IC50/EC50) and comparative molecular field analysis (CoMFA) .
Advanced: What strategies resolve contradictory data on the compound’s mechanism of action?
Methodological Answer:
Contradictions in biological data (e.g., variable IC50 values across studies) can be addressed by:
- Target Validation: Use CRISPR-Cas9 knockouts of suspected targets (e.g., Pks13) in microbial models to confirm on-target effects .
- Assay Standardization: Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Cross-Study Comparison: Meta-analysis of X-ray crystallography data (e.g., Protein Data Bank entries) to identify conserved binding motifs versus study-specific artifacts .
Basic: Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry (e.g., cyclopenta[b]thiophene ring substitution patterns) and amide bond formation. Key signals include sulfonamide NH (~10 ppm) and thiophene aromatic protons (~7-8 ppm) .
- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonamide S=O) validate functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion for C23H22N3O5S2: calculated 508.10, observed 508.09) .
Advanced: How can pharmacokinetic properties be optimized through derivatization?
Methodological Answer:
- Solubility Enhancement: Introducing polar groups (e.g., hydroxyl or tertiary amines) to the sulfonamido moiety improves aqueous solubility. Assess via shake-flask method (pH 7.4 buffer) .
- Metabolic Stability: Replace labile esters (e.g., ethyl carboxylates) with carboxamides to reduce hepatic clearance. Evaluate using liver microsome assays (e.g., t1/2 > 60 mins) .
- Tissue Penetration: Radiolabeled analogs (e.g., 14C-tagged) are used in autoradiography studies to measure blood-brain barrier permeability or tumor accumulation .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and mycobacterial strains (e.g., M. tuberculosis H37Rv) .
- Cytotoxicity: MTT assays on human cell lines (e.g., HepG2, HEK293) to determine selectivity indices (IC50 > 10 μM for non-toxic profiles) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., β-lactamase or kinase inhibition) with positive controls (e.g., clavulanic acid for β-lactamase) .
Advanced: How does the sulfonamido group influence target selectivity?
Methodological Answer:
- Crystallographic Studies: Co-crystallization with carbonic anhydrase IX reveals hydrogen bonding between the sulfonamido NH and Thr199, explaining isoform selectivity over CAII .
- Competitive Binding Assays: Displacement experiments with fluorescent probes (e.g., dansylamide) quantify binding affinities (Kd values) .
- Computational Modeling: Molecular dynamics simulations (AMBER force field) predict steric clashes with non-target enzymes, guiding rational design .
Basic: What purification methods ensure high compound purity?
Methodological Answer:
- Flash Chromatography: Use silica gel (230–400 mesh) with gradient elution (e.g., 20% → 50% ethyl acetate in hexane) .
- Recrystallization: Optimize solvent pairs (e.g., methanol/water for carboxamides) to remove unreacted starting materials .
- HPLC: Reverse-phase C18 column (5 μm, 250 × 4.6 mm) with UV detection at 254 nm; mobile phase: 0.1% TFA in acetonitrile/water .
Advanced: What computational tools predict the compound’s ADMET profile?
Methodological Answer:
- ADMET Prediction: SwissADME or ADMETLab 2.0 estimate permeability (Caco-2), CYP450 inhibition, and hERG cardiotoxicity risks .
- Docking Studies: AutoDock Vina or Glide (Schrödinger Suite) model interactions with targets (e.g., Pks13 or kinases) using PDB structures (e.g., 6MZ9) .
- MD Simulations: GROMACS or NAMD assess binding stability (RMSD < 2 Å over 100 ns trajectories) .
Advanced: How are SAR studies designed to balance efficacy and toxicity?
Methodological Answer:
- Library Design: Focus on conservative substitutions (e.g., methoxy → ethoxy) to maintain target engagement while reducing off-target effects. Synthesize 10–20 derivatives per iteration .
- Toxicity Profiling: Parallel screening in zebrafish embryos (LC50) and Ames tests for mutagenicity .
- Data-Driven Optimization: Pareto front analysis (efficacy vs. toxicity) prioritizes lead candidates with >10-fold selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
